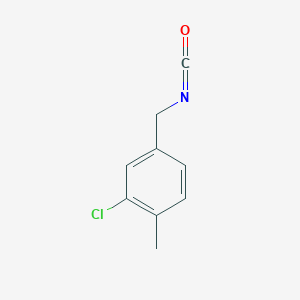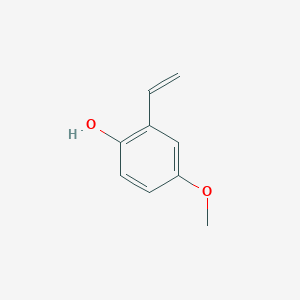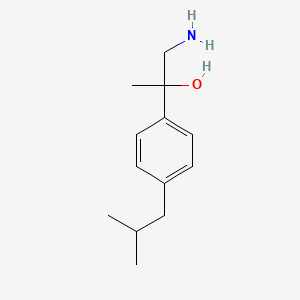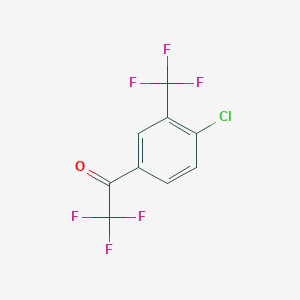
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene is an organic compound that features a benzene ring substituted with a chlorine atom, an isocyanatomethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(isocyanatomethyl)-1-methylbenzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(aminomethyl)-1-methylbenzene with phosgene (carbonyl dichloride) to form the isocyanate group. The reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent.
Another method involves the use of oxalyl chloride as a safer alternative to phosgene. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then undergoes rearrangement to yield the desired isocyanate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale phosgenation processes with stringent safety measures. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form an amine and carbon dioxide.
Common Reagents and Conditions
Phosgene or Oxalyl Chloride: Used for the formation of the isocyanate group.
Amines and Alcohols: React with the isocyanate group to form ureas and urethanes.
Water: Hydrolyzes the isocyanate group to form an amine and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the production of polymers and resins, particularly polyurethanes.
Pharmaceuticals: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(isocyanatomethyl)-1-methylbenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as hydroxyl and amino groups. This reactivity underlies its use in the formation of urethanes and ureas, as well as its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: Another chlorinated aromatic compound with different functional groups.
4-Chloro-2-methylphenyl isocyanate: Similar structure but lacks the isocyanatomethyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a different heterocyclic ring and functional groups.
Uniqueness
2-Chloro-4-(isocyanatomethyl)-1-methylbenzene is unique due to the presence of both the isocyanatomethyl and methyl groups on the benzene ring
Eigenschaften
Molekularformel |
C9H8ClNO |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
2-chloro-4-(isocyanatomethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H8ClNO/c1-7-2-3-8(4-9(7)10)5-11-6-12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
ARDRQRPZUAYBFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CN=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)


![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)




